molecular formula C8H8BrNO B181051 2-Amino-1-(4-bromophenyl)ethanone CAS No. 7644-04-4

2-Amino-1-(4-bromophenyl)ethanone

Cat. No. B181051
CAS RN: 7644-04-4
M. Wt: 214.06 g/mol
InChI Key: ZQFATRVLQKIVTH-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-bromophenyl)ethanone” is a chemical compound with the molecular formula C8H8BrNO . It has an average mass of 214.059 Da and a monoisotopic mass of 212.978912 Da .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-(4-bromophenyl)ethanone” consists of a bromophenyl group (a benzene ring with a bromine atom) attached to an ethanone group (a two-carbon ketone) at one carbon, and an amino group (NH2) at the other .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-1-(4-bromophenyl)ethanone” are not available, compounds of similar structure often undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

“2-Amino-1-(4-bromophenyl)ethanone” has a density of 1.5±0.1 g/cm3, a boiling point of 322.9±27.0 °C at 760 mmHg, and a flash point of 149.1±23.7 °C . It is a solid at room temperature .

Scientific Research Applications

Field

Chemistry, specifically Coordination Chemistry and Bioinorganic Chemistry .

Application

2-Amino-1-(4-bromophenyl)ethanone is used as a starting material in the synthesis of Schiff bases . These Schiff bases can then form complexes with various metals .

Method of Application

The Schiff base is obtained through the condensation of 2-Amino-1-(4-bromophenyl)ethanone with 2-hydroxy-3-methoxybenzaldehyde . The resulting Schiff base can then react with metal ions to form complexes .

Results or Outcomes

The metal complexes of Schiff bases have a wide range of applications, including medicinal chemistry, pharmaceuticals, diagnostics, ceramics, petrochemicals, dye industries, metal extraction, plastic industry, catalysis, and more . They also play an important role in biological processes .

Electrophilic Aromatic Substitution

Field

Organic Chemistry .

Application

2-Amino-1-(4-bromophenyl)ethanone can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom, usually hydrogen, on an aromatic system is replaced by an electrophile .

Method of Application

The electrophilic aromatic substitution reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Results or Outcomes

The result of this reaction is a substitution product of benzene, C6H5X . This reaction is commonly used in the synthesis of a wide range of aromatic compounds .

Synthesis of α-Bromoketones

Field

Organic Chemistry .

Application

2-Amino-1-(4-bromophenyl)ethanone can be used in the synthesis of α-Bromoketones . α-Bromoketones are versatile intermediates in organic synthesis, and they can be used to prepare a wide variety of other functional groups .

Method of Application

The synthesis of α-Bromoketones typically involves the bromination of a ketone in the presence of an acid . The bromine atom is introduced at the α-position of the ketone .

Results or Outcomes

The result of this reaction is an α-Bromoketone, which can be further used in various organic synthesis reactions .

Safety And Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-amino-1-(4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFATRVLQKIVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274711
Record name 2-amino-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-bromophenyl)ethanone

CAS RN

7644-04-4
Record name 2-amino-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromo-1-(4-bromophenyl)ethanone (130 g 0.478 mol) in toluene (2500 mL) was added hexamethylenetetramine (65.6 g 0.478 mol). The mixture was stirred at 40° C. for 16 hrs. The resulting solid was filtered off and washed with toluene and ether to give a white solid. To a stirred suspension of this white solid in ethanol (800 mL) was added concentrated hydrochloride acid (300 mL). The mixture was stirred at ambient temperature for 20 hrs. The solid was collected by filtration and washed with ethanol and water and dried in vacuo to give 2-amino-1-(4-bromophenyl)ethanone (4) (95 g, yield: 92%) as a white solid, which was used without purification for the next step. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.58 (s, br, 2H), 7.96 (d, J=8.7 Hz, 2H), 7.81 (d, J=8.7 Hz, 2H), 4.48-4.52 (m, 2H). ES LC-MS m/z=214, 216 (M+H)+.
Quantity
130 g
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reactant
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65.6 g
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2500 mL
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300 mL
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reactant
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800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of compound 2-azido 4′-bromoacetophenone (1.0 g, 4.17 mmol) in MeOH (20 mL), Pd/C (10%, 100 mg) was added to the solution. The mixture was degassed and stirred under hydrogen system for 4 hours. The mixture was filtered and evaporated in vacuo without further purification to obtain 2-amino 4′-bromoacetophenone (0.535 g, 2.499 mmol, 60% yield). 1H NMR (d-MeOH) 4.63 (d, J=4.8 Hz, 2H), 7.62 (d, J=7.2 Hz, 2H), 8.03 (d, J=7.2 Hz, 2H) ppm.
Quantity
1 g
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reactant
Reaction Step One
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20 mL
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100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WM Kazmierski, A Maynard, M Duan… - Journal of Medicinal …, 2014 - ACS Publications
Rapid clinical progress of hepatitis C virus (HCV) replication inhibitors, including these selecting for resistance in the NS5A region (NS5A inhibitors), promises to revolutionize HCV …
Number of citations: 47 pubs.acs.org
J Yu, W Gou, H Shang, Y Cui, X Sun, L Luo… - Journal of Enzyme …, 2022 - Taylor & Francis
The poly (ADP-ribose) polymerase (PARP) inhibitors play a crucial role in cancer therapy. However, most approved PARP inhibitors cannot cross the blood-brain barrier, thus limiting …
Number of citations: 1 www.tandfonline.com

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